4-Aminopyridine-3-thiol hydrochloride
Description
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Properties
IUPAC Name |
4-aminopyridine-3-thiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVOUWHIWLPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What analytical methods are recommended for quantifying 4-Aminopyridine-3-thiol hydrochloride in research samples?
A validated reverse-phase HPLC method is commonly employed, adapted from protocols used for structurally similar hydrochlorides. Key parameters include:
- Column : C18 stationary phase (e.g., 150 mm × 4.6 mm, 5 μm) .
- Mobile phase : A mixture of phosphate buffer (e.g., 0.03 mol·L⁻¹ potassium dihydrogen phosphate) and methanol (70:30 v/v) to optimize retention and resolution .
- Detection : UV absorption at 207–210 nm, adjusted based on the compound’s chromophore.
- Calibration : Linear range typically 1–10 μg·mL⁻¹, with regression analysis (e.g., , ) . Method validation should include recovery tests (98–102%) and precision (RSD < 2%) across low, medium, and high concentrations.
Q. What safety protocols are critical for handling this compound?
- Training : All personnel must undergo hazard-specific training, including spill management and emergency procedures, as per institutional SOPs .
- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis to minimize inhalation risks .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .
- Waste disposal : Neutralize acidic residues before disposal in accordance with local regulations .
Advanced Research Questions
Q. How can HPLC conditions be optimized to separate this compound from structurally similar impurities?
- Column screening : Test C8, phenyl, or HILIC columns to improve selectivity for thiol or amino groups.
- Gradient elution : Adjust methanol content (e.g., 20% → 50% over 15 minutes) to resolve co-eluting impurities .
- pH adjustment : Modify mobile phase pH (3.0–5.0) using acetic acid or ammonium formate to influence ionization and retention .
- Detection enhancement : Post-column derivatization with Ellman’s reagent (5,5′-dithiobis-(2-nitrobenzoic acid)) can improve sensitivity for thiol-containing analytes .
Q. How can contradictions in stability data under varying environmental conditions be resolved?
Contradictory results often arise from differences in experimental design. A systematic approach includes:
- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Analytical triangulation : Cross-validate findings using HPLC, LC-MS, and NMR to confirm degradation products (e.g., oxidation of thiol to disulfide) .
- Statistical analysis : Apply multivariate regression to isolate factors (e.g., pH, temperature) contributing to instability .
Q. What strategies are effective for elucidating degradation pathways during accelerated stability studies?
- Forced degradation : Hydrolyze the compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions .
- Mass spectrometry : Use high-resolution LC-MS to identify fragment ions (e.g., loss of HCl or SH groups) and propose degradation mechanisms .
- Kinetic modeling : Calculate rate constants () and activation energy () using Arrhenius plots to predict shelf life .
Q. How should researchers design experiments to assess the compound’s reactivity in novel synthetic routes?
- Protection/deprotection : Evaluate thiol-group protection with trityl or acetyl groups during multi-step syntheses to prevent side reactions .
- Compatibility testing : Screen solvents (DMF, THF) and catalysts (Pd/C, Ni) for undesired interactions (e.g., HCl-mediated catalyst poisoning) .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction conditions .
Data Contradiction and Conflict Analysis
Q. How can researchers address discrepancies in reported biological activity data?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to confirm IC₅₀ values .
- Control standardization : Use reference standards (e.g., dopamine hydrochloride) to calibrate assays and minimize batch variability .
- Meta-analysis : Compare data across studies while accounting for variables like cell line specificity or buffer composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
